2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the second position and a nitroso group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitroso-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), electrophiles; conditions: often in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2-Methyl-3-nitropyrazolo[1,5-a]pyridine.
Reduction: 2-Methyl-3-aminopyrazolo[1,5-a]pyridine.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
- 2-Methyl-3-nitropyrazolo[1,5-a]pyridine
- 2-Methyl-3-aminopyrazolo[1,5-a]pyridine
- 2-Methylpyrazolo[1,5-a]pyridine
Comparison: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activity. Compared to its nitro and amino analogs, the nitroso derivative can undergo specific redox reactions and form covalent bonds with nucleophiles. This makes it a valuable compound for studying redox biology and developing targeted therapeutics .
Properties
CAS No. |
53902-97-9 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-3-nitrosopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7N3O/c1-6-8(10-12)7-4-2-3-5-11(7)9-6/h2-5H,1H3 |
InChI Key |
DFOYLISIMDDJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.